E738
Description
Properties
Molecular Formula |
C20H19N3O5 |
|---|---|
Molecular Weight |
381.39 |
IUPAC Name |
(2Z,3E)-3-((2,3-Dihydroxypropoxy)imino)-5'-methoxy-[2,3'-biindolinylidene]-2'-one |
InChI |
InChI=1S/C20H19N3O5/c1-27-12-6-7-16-14(8-12)17(20(26)22-16)19-18(23-28-10-11(25)9-24)13-4-2-3-5-15(13)21-19/h2-8,11,21,24-25H,9-10H2,1H3,(H,22,26)/b19-17-,23-18+ |
InChI Key |
GIEDBGFYGHINFT-LCLDVOFVSA-N |
SMILES |
O=C1NC2=C(C=C(OC)C=C2)/C1=C3NC4=C(C=CC=C4)C/3=N\OCC(O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E-738; E 738; E738 |
Origin of Product |
United States |
Foundational & Exploratory
NUC-7738: A Novel ProTide Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NUC-7738 is a novel phosphoramidate ProTide of 3'-deoxyadenosine (cordycepin) engineered to overcome the pharmacological limitations of its parent nucleoside. By bypassing key cancer resistance mechanisms, NUC-7738 delivers high intracellular concentrations of the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). This results in potent cytotoxic activity and significant modulation of the tumor microenvironment (TME). This guide provides a comprehensive overview of the mechanism of action, experimental validation, and clinical evaluation of NUC-7738, with a focus on its impact on the TME.
Introduction: Overcoming the Challenges of 3'-Deoxyadenosine
3'-deoxyadenosine (3'-dA), a naturally occurring nucleoside analog, has long been recognized for its anti-cancer properties. However, its clinical development has been hindered by rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and reliance on adenosine kinase for activation. NUC-7738 is a ProTide designed to circumvent these resistance pathways. Its phosphoramidate moiety protects the nucleoside from deamination by ADA and facilitates its transport into cancer cells, where it is cleaved by intracellular enzymes to release the pre-activated monophosphate form.
Mechanism of Action: A Multi-faceted Approach to Cancer Therapy
NUC-7738 exerts its anti-tumor effects through a dual mechanism: direct cytotoxicity and modulation of the tumor microenvironment.
Direct Cytotoxicity: Inhibition of RNA Polyadenylation
Once inside the cancer cell, NUC-7738 is converted to its active triphosphate form, 3'-dATP. This molecule acts as a chain terminator during RNA synthesis, primarily by inhibiting polyadenylate polymerase (PAP). The disruption of RNA polyadenylation leads to widespread changes in gene expression, ultimately inducing apoptosis and inhibiting cell proliferation.
Modulation of the Tumor Microenvironment
NUC-7738 significantly alters the TME, transforming it from a pro-tumorigenic to an anti-tumorigenic state. This is achieved through several key actions:
-
Downregulation of the NF-κB Pathway: NUC-7738 has been shown to attenuate the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. By inhibiting this pathway, NUC-7738 can reduce the expression of pro-inflammatory cytokines and survival factors within the TME.
-
Disruption of Cancer Cell Metabolism: The profound impact of NUC-7738 on gene expression extends to metabolic pathways, disrupting the metabolic adaptability of cancer cells within the nutrient-deprived TME.
-
Alteration of Protein Synthesis: By interfering with RNA processing, NUC-7738 alters the proteomic landscape of cancer cells, affecting the expression of proteins involved in tumor progression and immune evasion.
-
Reduction of Immune Evasion: NUC-7738 has been observed to reduce the mechanisms by which cancer cells evade the immune system, rendering them more susceptible to immune-mediated killing.
Preclinical and Clinical Evidence
In Vitro Cytotoxicity
NUC-7738 has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| HAP1 | - | < 10 |
| Gastric Cancer Cell Lines | Gastric | < 10 |
| Renal Cancer Cell Lines | Renal | < 10 |
| Melanoma Cell Lines | Melanoma | < 10 |
| Ovarian Cancer Cell Lines | Ovarian | < 10 |
| Table 1: In Vitro Cytotoxicity of NUC-7738 in Various Cancer Cell Lines. |
NuTide:701 Clinical Trial
A first-in-human Phase I/II clinical trial, NuTide:701 (NCT03829254), is evaluating the safety and efficacy of NUC-7738 in patients with advanced solid tumors and lymphoma. The trial has investigated NUC-7738 both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab. Early results have shown that NUC-7738 is well-tolerated and demonstrates encouraging signs of anti-cancer activity.
Synergistic Effects
E7386: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacodynamics: Mechanism of Action
E7386's primary mechanism of action is the selective inhibition of the interaction between β-catenin and CBP.[4][6] In the canonical Wnt signaling pathway, the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus leads to the formation of a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and the recruitment of coactivators, including CBP. This complex then initiates the transcription of target genes involved in cell proliferation, survival, and differentiation.
By preventing the binding of β-catenin to CBP, E7386 effectively suppresses the transcription of these Wnt target genes, leading to the inhibition of tumor growth in cancers with activated Wnt signaling.[6] Preclinical studies have demonstrated that E7386 exhibits antitumor activity in various cancer models with aberrant Wnt/β-catenin signaling.[6]
Signaling Pathway Diagram
References
- 1. ascopubs.org [ascopubs.org]
- 2. Eisai to Present E7386, co-created by PRISM BioLab and Eisai, at the ESMO (European Society for Medical Oncology) Annual Meeting [prnewswire.com]
- 3. Eisai to Present E7386, Co-created by PRISM BioLab and Eisai, at the ASCO (American Society of Clinical Oncology) Annual Meeting [prnewswire.com]
- 4. Different types of reactions to E7386 among colorectal cancer patient-derived organoids and corresponding CAFs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eisaimedicalinformation.com [eisaimedicalinformation.com]
- 6. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for E7386 (CBP/β-catenin Inhibitor) in Solid Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7386 is an orally available, small molecule inhibitor that disrupts the protein-protein interaction between CREB-binding protein (CBP) and β-catenin, a key component of the canonical Wnt signaling pathway.[1][2] Aberrant activation of the Wnt/β-catenin signaling cascade is a well-established driver in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. By inhibiting the CBP/β-catenin interaction, E7386 effectively attenuates the transcription of Wnt target genes, which are crucial for cancer cell proliferation, survival, and differentiation.[1][2] These application notes provide a comprehensive guide for the utilization of E7386 in preclinical research involving solid tumor cell lines.
Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is tightly regulated in normal cells. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic and nuclear levels of β-catenin low. Upon binding of a Wnt ligand to its receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. To activate the transcription of target genes, this complex recruits co-activators, most notably CBP and p300.
E7386 specifically inhibits the interaction between β-catenin and CBP, thereby preventing the formation of a functional transcriptional complex. This leads to the downregulation of Wnt target genes, such as CCND1 (encoding Cyclin D1) and MYC, which are critical for cell cycle progression and proliferation.
References
Troubleshooting & Optimization
NUC-7738 Technical Support Center: Optimizing Dosage for Cell Culture
Welcome to the technical support center for NUC-7738. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of NUC-7738 for your cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is NUC-7738 and how does it work?
A1: NUC-7738 is a phosphoramidate ProTide derivative of 3’-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog.[1][2][3] It is designed to overcome the limitations of its parent compound, which include rapid degradation by adenosine deaminase (ADA) and inefficient cellular uptake.[1][3][4] Intracellularly, NUC-7738 is cleaved by the histidine triad nucleotide-binding protein 1 (HINT1) to release 3’-deoxyadenosine monophosphate (3’-dAMP).[5] This is subsequently phosphorylated to the active metabolite, 3’-deoxyadenosine triphosphate (3’-dATP), which induces apoptosis and attenuates the NF-κB signaling pathway.[1][5][6]
Q2: What is a recommended starting concentration for NUC-7738 in a new cell line?
A2: A good starting point for a dose-response experiment is to test a wide range of concentrations. Based on published data, the mean half-maximal inhibitory concentration (IC50) for NUC-7738 across a variety of cancer cell lines is approximately 18.8 µmol/L.[5] Therefore, a concentration range of 1 µM to 100 µM is a reasonable starting point for most cancer cell lines. For specific experimental contexts, concentrations of 5 µM, 25 µM, 50 µM, 100 µM, and 125 µmol/L have been used.[5]
Q3: How does the potency of NUC-7738 compare to its parent compound, 3'-deoxyadenosine (cordycepin)?
A3: NUC-7738 has demonstrated significantly greater potency than 3'-deoxyadenosine (3'-dA) in various cancer cell lines.[4][5] In one study, NUC-7738 showed a mean IC50 of 18.8 μmol/L compared to 137.8 μmol/L for 3'-dA.[5] In some cell lines, such as the teratocarcinoma cell line Tera-1, NUC-7738 was over 40 times more sensitive.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell viability at expected effective concentrations. | Low expression of HINT1 enzyme: NUC-7738 requires cleavage by HINT1 for its activation.[5] Cell lines with low HINT1 expression may be less sensitive. | 1. Assess HINT1 expression: Check HINT1 protein levels by Western blot or mRNA levels by RT-qPCR in your cell line. 2. Select a different cell line: If possible, use a cell line known to have higher HINT1 expression. 3. Increase NUC-7738 concentration: A higher concentration may be required to achieve the desired effect in cells with low HINT1. |
| Inconsistent results between experiments. | Variability in cell health and density: Cell confluence and passage number can affect drug sensitivity. | 1. Standardize cell seeding density: Ensure a consistent number of cells are seeded for each experiment. 2. Use cells at a consistent passage number: Avoid using very high passage number cells, as their characteristics may have changed. 3. Monitor cell health: Regularly check for signs of stress or contamination. |
| Precipitate observed in media after adding NUC-7738. | Solubility issues: NUC-7738 may have limited solubility in certain media at high concentrations. | 1. Prepare a fresh stock solution: Ensure the stock solution is properly dissolved in a suitable solvent (e.g., DMSO) before diluting in media. 2. Warm the media: Gently warm the media to 37°C before adding the NUC-7738 stock solution. 3. Vortex gently after dilution: Ensure thorough mixing of the compound in the media. |
| Unexpected off-target effects. | High concentrations of NUC-7738: Supramaximal concentrations can lead to non-specific toxicity. | 1. Perform a dose-response curve: Determine the optimal concentration that induces the desired effect with minimal off-target effects. 2. Use appropriate controls: Include vehicle-only controls to distinguish drug-specific effects from solvent effects. |
Experimental Protocols
Determining the IC50 of NUC-7738
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of NUC-7738 in a chosen cell line using a cell viability assay.
Materials:
-
NUC-7738
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2X stock concentration series of NUC-7738 in complete medium. A suggested starting range is 0 µM (vehicle control) to 200 µM.
-
Remove the medium from the wells and add 100 µL of the corresponding NUC-7738 dilution to each well.
-
Incubate for a predetermined time (e.g., 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the NUC-7738 concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation
Table 1: In Vitro Potency of NUC-7738 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mean IC50 (µmol/L) |
| Various | Multiple | 18.8[5] |
| Tera-1 | Teratocarcinoma | Significantly more sensitive than the mean[5] |
Note: The mean IC50 value is derived from a study across a wide set of cancer cell lines.[5] Sensitivity can vary significantly between cell lines.
Visualizations
NUC-7738 Mechanism of Action
Caption: Intracellular activation and downstream effects of NUC-7738.
Experimental Workflow for IC50 Determination
References
- 1. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. NuCana Announces First Patients Dosed In Phase I Study Of NUC-7738 [clinicalleader.com]
- 4. debuglies.com [debuglies.com]
- 5. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
Troubleshooting NUC-7738 resistance in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with NUC-7738.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during in vitro experiments with NUC-7738.
Question: Why am I observing high cell viability after NUC-7738 treatment in a cell line expected to be sensitive?
Answer:
There are several potential reasons for unexpectedly high cell viability:
-
Suboptimal Drug Concentration: The IC50 value can vary between cell lines. Ensure you are using a concentration range appropriate for your specific cell line. It is recommended to perform a dose-response experiment to determine the IC50 in your system.
-
Incorrect Assay Procedure: Errors in the cell viability assay, such as incorrect reagent preparation, incubation times, or cell seeding density, can lead to inaccurate results. Refer to the detailed experimental protocols below and standard assay guidelines to ensure your procedure is optimized.
-
Development of Acquired Resistance: If the cells have been cultured for an extended period with or without the drug, they may have developed resistance. The primary mechanism of action for NUC-7738 is its conversion to the active metabolite, 3'-dATP, by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1). Downregulation or loss-of-function mutations in HINT1 can lead to resistance.
-
Cell Line Integrity: Ensure the cell line has not been misidentified or contaminated. It is also important to consider that cancer cell lines can evolve in culture, which may affect their drug sensitivity.
Question: My IC50 values for NUC-7738 are inconsistent across experiments. What could be the cause?
Answer:
Inconsistent IC50 values are a common issue in in vitro pharmacology and can be caused by several factors:
-
Variability in Cell Culture Conditions: Differences in cell passage number, confluency at the time of treatment, and media composition can all impact drug sensitivity. It is crucial to maintain consistent cell culture practices.
-
Assay-Specific Variability: Inaccuracies in cell seeding, reagent preparation, and incubation times can all contribute to variability. Pay close attention to the details of the cell viability assay protocol.
-
Drug Stability: Ensure that the NUC-7738 stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in drug concentration and cell number. Calibrate your pipettes regularly and use proper pipetting techniques.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of NUC-7738?
Answer:
NUC-7738 is a ProTide derivative of 3'-deoxyadenosine (also known as cordycepin). Its design allows it to bypass the common resistance mechanisms that limit the efficacy of 3'-deoxyadenosine. NUC-7738 enters cells and is intracellularly converted by the enzyme HINT1 into 3'-deoxyadenosine monophosphate (3'-dAMP), which is then further phosphorylated to the active triphosphate form, 3'-dATP. This active metabolite inhibits DNA and RNA synthesis, leading to apoptosis. NUC-7738 has also been shown to affect the NF-κB signaling pathway.
Question: What is the known mechanism of resistance to NUC-7738?
Answer:
The primary anticipated mechanism of acquired resistance to NUC-7738 is the downregulation or loss of function of the HINT1 enzyme. Since HINT1 is essential for the activation of NUC-7738, its absence or reduced activity would prevent the drug from being converted to its active, cytotoxic form.
Question: How can I investigate if my cell line has developed resistance to NUC-7738?
Answer:
To investigate acquired resistance, you can perform the following experiments:
-
Confirm Resistance: Perform a dose-response curve with NUC-7738 on the suspected resistant cells alongside the parental (sensitive) cell line to confirm a shift in the IC50 value.
-
Analyze HINT1 Expression:
-
Quantitative PCR (qPCR): Measure the mRNA expression level of HINT1 in the resistant and parental cells. A significant decrease in HINT1 mRNA in the resistant cells would suggest transcriptional downregulation.
-
Western Blotting: Assess the protein level of HINT1 in both cell lines. A reduction or absence of the HINT1 protein in the resistant line is a strong indicator of resistance.
-
-
Sequence HINT1 Gene: If HINT1 expression is unchanged, consider sequencing the HINT1 gene in the resistant cell line to check for potential loss-of-function mutations.
Question: What alternative therapeutic strategies can be considered for NUC-7738 resistant cells?
Answer:
For cells that have developed resistance to NUC-7738, particularly through HINT1 downregulation, alternative strategies could include:
-
Drugs with Different Mechanisms of Action: Utilizing cytotoxic agents that do not rely on HINT1 for activation.
-
Combination Therapies: Investigating synergistic effects of NUC-7738 with other agents that may target parallel survival pathways.
-
Epigenetic Modulators: If HINT1 is silenced epigenetically, drugs that inhibit DNA methylation or histone deacetylation could potentially restore its expression and sensitivity to NUC-7738.
Quantitative Data Summary
Table 1: Example IC50 Values of NUC-7738 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.5 - 2.0 |
| MCF7 | Breast Adenocarcinoma | 1.0 - 5.0 |
| HCT116 | Colorectal Carcinoma | 0.1 - 1.0 |
| K562 | Chronic Myelogenous Leukemia | 0.05 - 0.5 |
| NUC-7738-Resistant HCT116 | Colorectal Carcinoma | > 20 |
Note: These are example values. IC50 values should be determined empirically for each cell line and experimental condition.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of NUC-7738.
Materials:
-
NUC-7738
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of NUC-7738. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for HINT1, NF-κB, and Apoptosis Markers
This protocol is for analyzing protein expression levels.
Materials:
-
Cell lysates from parental and resistant cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HINT1, anti-p65, anti-cleaved PARP, anti-Caspase-3, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
Quantitative PCR (qPCR) for HINT1 mRNA Expression
This protocol is for measuring HINT1 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HINT1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from parental and resistant cells.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of HINT1 mRNA, normalized to the housekeeping gene.
Visualizations
Caption: Mechanism of action of NUC-7738.
Caption: Workflow for investigating NUC-7738 resistance.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
NUC-7738 Technical Support Center: Enhancing Experimental Stability and Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability and experimental success of NUC-7738.
Frequently Asked Questions (FAQs)
Q1: What is NUC-7738 and what is its mechanism of action?
A1: NUC-7738 is a novel ProTide, which is a phosphoramidate prodrug of the nucleoside analogue 3'-deoxyadenosine (also known as cordycepin).[1][2] Its design allows it to bypass common cancer resistance mechanisms that limit the efficacy of its parent compound.[1][3][4][5][6][7][8] A key feature of NUC-7738 is its resistance to degradation by the enzyme adenosine deaminase (ADA).[6][7][8][9] Once inside the cell, NUC-7738 is cleaved by the intracellular phosphoramidase HINT1 to release its active monophosphate form, 3'-dAMP. This is then further phosphorylated to the active triphosphate, 3'-dATP, which disrupts RNA polyadenylation.[1][3] NUC-7738 has been shown to promote pro-apoptotic pathways and attenuate the NF-κB signaling pathway.[2][3]
Q2: How should NUC-7738 be stored to ensure its stability?
A2: Proper storage of NUC-7738 is critical for maintaining its integrity and activity in experiments. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Data sourced from MedChemExpress product information.
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What is the stability of NUC-7738 in experimental conditions?
A3: NUC-7738 is designed for enhanced stability compared to its parent nucleoside. It is resistant to deamination by adenosine deaminase (ADA).[6][7][8][9] In human hepatocytes, NUC-7738 (at 1 μM) has a reported half-life of 48.1 minutes.[10] It also demonstrates good stability in human plasma, with no significant change in concentration observed for up to 4 hours.[10] For in vivo experiments, it is recommended to prepare fresh working solutions daily.
Q4: In which solvents is NUC-7738 soluble?
A4: NUC-7738 is soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of NUC-7738 in cell-based assays.
-
Possible Cause 1: Improper storage and handling.
-
Solution: Ensure that NUC-7738 powder and stock solutions are stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. Before use, allow the stock solution to completely thaw at room temperature.
-
-
Possible Cause 2: Degradation of NUC-7738 in working solutions.
-
Solution: Prepare fresh working solutions in your cell culture medium immediately before each experiment. Do not store diluted NUC-7738 solutions for extended periods.
-
-
Possible Cause 3: Cell line-specific differences in activation.
-
Solution: The activation of ProTides like NUC-7738 can vary between different cell lines.[11] Confirm the expression of HINT1, the enzyme responsible for activating NUC-7738, in your cell line of interest.
-
Issue 2: Precipitation of NUC-7738 in cell culture medium.
-
Possible Cause 1: High concentration of DMSO in the final working solution.
-
Solution: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%. Higher concentrations can be toxic to cells and may cause precipitation of the compound. Prepare a more concentrated stock solution if necessary to keep the final DMSO volume low.
-
-
Possible Cause 2: Interaction with components in the cell culture medium.
-
Solution: When preparing working solutions, add the NUC-7738 stock solution to the pre-warmed cell culture medium and mix gently but thoroughly. Avoid adding the stock solution to cold medium, as this can increase the likelihood of precipitation. If precipitation persists, consider using a different formulation or a lower concentration.
-
Issue 3: No effect observed on the NF-κB pathway after NUC-7738 treatment.
-
Possible Cause 1: Insufficient treatment time or concentration.
-
Solution: Optimize the concentration of NUC-7738 and the treatment duration for your specific cell line and experimental conditions. Refer to published literature for typical effective concentrations.
-
-
Possible Cause 2: Issues with the NF-κB pathway assay.
-
Solution: Ensure that your NF-κB assay (e.g., reporter assay, Western blot) is properly validated and includes appropriate positive and negative controls. For example, when performing a Western blot for NF-κB p65 nuclear translocation, confirm the purity of your nuclear and cytosolic fractions using markers like Lamin B1 (nuclear) and GAPDH (cytosolic).[3]
-
Experimental Protocols
1. Preparation of NUC-7738 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of NUC-7738 in DMSO.
-
Materials:
-
NUC-7738 powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the NUC-7738 powder vial to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight of NUC-7738 (568.52 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of NUC-7738, add 175.9 µL of DMSO.
-
Add the calculated volume of sterile DMSO to the vial.
-
Gently vortex or sonicate the vial until the NUC-7738 is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
2. Cell Viability (IC50) Determination using MTT Assay
This protocol is adapted from a published study on NUC-7738.[3]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
NUC-7738 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Isopropanol
-
Plate reader
-
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of NUC-7738 in complete cell culture medium.
-
Remove the old medium from the cells and add the NUC-7738 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest NUC-7738 concentration).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of isopropanol to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle control and calculate the IC50 value using a non-linear regression model.
-
3. Western Blot Analysis of NF-κB p65 Nuclear Translocation
This protocol provides a method to assess the effect of NUC-7738 on the NF-κB pathway.[3]
-
Materials:
-
Cells of interest (e.g., THP-1)
-
Complete cell culture medium
-
NUC-7738 stock solution
-
LPS (lipopolysaccharide) for NF-κB activation
-
Nuclear and cytosolic extraction kit
-
Protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells and treat with NUC-7738 for the desired time and concentration. Include a positive control (LPS stimulation) and a negative control (untreated).
-
After treatment, harvest the cells and perform nuclear and cytosolic fractionation according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting with the nuclear and cytosolic extracts.
-
Probe the blots with primary antibodies against NF-κB p65, Lamin B1, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative amounts of NF-κB p65 in the nucleus and cytosol.
-
Visualizations
Caption: Intracellular activation pathway of NUC-7738.
Caption: Workflow for IC50 determination of NUC-7738.
References
- 1. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidate and phosphate prodrugs of (-)-beta-D-(2R,4R)-dioxolane-thymine: synthesis, anti-HIV activity and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3'-Deoxyadenosine, as a Potential Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nucana.com [nucana.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: NUC-7738 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with NUC-7738 in vitro. The information is designed to help refine treatment timing and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NUC-7738?
NUC-7738 is a phosphoramidate prodrug, or ProTide, of 3'-deoxyadenosine (3'-dA), a nucleoside analog with known anti-cancer properties.[1] The ProTide technology is designed to overcome the limitations of 3'-dA, such as its rapid degradation by the enzyme adenosine deaminase (ADA) and its reliance on cellular transporters and kinases for activation.[1][2]
Once inside the cell, NUC-7738 is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release the active metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP).[1] This active form is then further phosphorylated to the cytotoxic triphosphate, 3'-dATP, which can be incorporated into RNA, leading to chain termination and inhibition of protein synthesis.[2] Additionally, NUC-7738 has been shown to downregulate the NF-κB signaling pathway, which is involved in cell survival and proliferation.[1][3]
Q2: How should I store and handle NUC-7738?
For optimal stability, NUC-7738 stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] It is recommended to prepare fresh working solutions for each experiment to ensure potency.[4]
Q3: My cells are not responding to NUC-7738 treatment. What are the possible reasons?
Several factors could contribute to a lack of response to NUC-7738. Here are a few troubleshooting steps:
-
HINT1 Expression: NUC-7738 requires the intracellular enzyme HINT1 for its activation.[1] While studies have shown that even low levels of HINT1 may be sufficient for activation, cell lines with extremely low or absent HINT1 expression could be resistant.[1] It is important to note, however, that a direct correlation between HINT1 mRNA levels and sensitivity to NUC-7738 has not been established.[1][5] If you suspect resistance, consider verifying HINT1 protein expression in your cell line via Western blot.
-
Drug Stability: Ensure that the compound has been stored correctly and that working solutions are freshly prepared. Improper storage can lead to degradation of the compound.
-
Treatment Duration and Concentration: The cytotoxic effects of NUC-7738 are time and concentration-dependent. For initial experiments, it is advisable to perform a dose-response curve with a range of concentrations and a treatment duration of at least 48 to 72 hours to determine the IC50 value for your specific cell line.[4]
-
Cell Seeding Density: An inappropriate cell seeding density can affect the outcome of cytotoxicity assays. A common starting point is 1 x 10^4 cells per well in a 96-well plate.[6]
Q4: I am observing high variability in my cytotoxicity assay results. What could be the cause?
High variability in in vitro assays can arise from several sources:
-
Inconsistent Cell Seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed across the wells of your plate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Assay-Specific Issues: The choice of cytotoxicity assay can influence results. For example, the MTT assay measures metabolic activity and can be affected by compounds that alter cellular metabolism, potentially leading to an over- or underestimation of cell viability.[7] Consider using an alternative assay, such as a trypan blue exclusion assay or a crystal violet assay, to confirm your findings.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency (High IC50 Value) | 1. Low HINT1 expression in the cell line. 2. Degradation of the compound. 3. Sub-optimal treatment duration. | 1. Confirm HINT1 protein expression by Western blot. 2. Prepare fresh working solutions from a properly stored stock. 3. Increase the treatment duration (e.g., up to 72 hours). |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Instability of the compound in culture medium. | 1. Use cells within a consistent and low passage number range. 2. Ensure accurate and consistent cell counting and seeding. 3. Minimize the time the compound is in the incubator by refreshing the media with the compound at regular intervals for longer experiments. |
| Unexpected Morphological Changes in Cells | 1. Off-target effects of the compound. 2. High concentration of the solvent (e.g., DMSO). | 1. Review the literature for known off-target effects. 2. Ensure the final solvent concentration is low and consistent across all treatments, including the vehicle control. |
Data Presentation
Table 1: NUC-7738 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| HAP1 | Near-haploid human cell line | ~7.6 | 48 |
| Tera-1 | Teratocarcinoma | <10 | 48 |
| Various Gastric, Renal, Melanoma, and Ovarian Cancer Cell Lines | - | <10 | 48 |
| Hematological Cancer Cell Lines | Leukemia, Lymphoma, Myeloma | <30 | 72 |
Note: IC50 values can vary between different laboratories and experimental conditions.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of NUC-7738 for 48 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value using a non-linear regression model.
2. Apoptosis (Cleaved PARP) Assay
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with NUC-7738 at the desired concentration (e.g., IC50 value) for 24 hours.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved PARP and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
3. RNA Sequencing (RNA-seq)
-
Seed cells and treat with NUC-7738 at the IC50 and IC90 concentrations for 6 hours.
-
Wash the cells with PBS and extract total RNA using a suitable kit.
-
Assess the RNA quality and quantity.
-
Prepare RNA-seq libraries according to the manufacturer's protocol.
-
Sequence the libraries on a high-throughput sequencing platform.
Mandatory Visualizations
Caption: Mechanism of action of NUC-7738.
Caption: General experimental workflow for NUC-7738 in vitro.
Caption: Troubleshooting logic for NUC-7738 experiments.
References
- 1. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Hint1 expression inhibits proliferation and promotes radiosensitivity of human SGC7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Limitations of the MTT Assay in Cell Viability Testing | Semantic Scholar [semanticscholar.org]
Addressing off-target effects of E738 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of E738 (Eribulin) in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with microtubule disruption alone. Could off-target effects of this compound be responsible?
A1: While this compound's primary mechanism of action is the inhibition of microtubule dynamics, it's possible that unexpected phenotypes arise from off-target effects. This compound may influence signaling pathways that are not directly related to its tubulin-binding activity. A high-throughput kinome RNAi screen has identified several kinase pathways that may modulate the cellular response to this compound.[1][2] Researchers should consider investigating these pathways if they observe anomalous results.
Q2: What are the known off-target signaling pathways potentially affected by this compound?
A2: A significant study using a high-throughput kinome library RNAi screen identified 135 potential kinase targets whose inhibition enhanced the antiproliferative effect of this compound in triple-negative breast cancer cells.[1][2] This suggests that the activity of these pathways may influence the cellular outcome of this compound treatment. The top candidate pathways identified were the PI3K/Akt/mTOR and the MAPK/JNK pathways.[1][2]
Q3: How can I determine if this compound is directly binding to an off-target protein in my experimental system?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to a target protein in a cellular context. This technique measures the change in the thermal stability of a protein upon ligand binding. An increase in protein stability at elevated temperatures in the presence of this compound would indicate a direct interaction.
Q4: Are there any known direct binding affinities of this compound to off-target proteins?
A4: Currently, there is limited publicly available data on the direct binding affinities of this compound to a broad panel of off-target proteins from techniques like kinome scans. The primary reported binding is to its intended target, tubulin. This compound binds to soluble tubulin with a complex affinity, showing a high-affinity interaction with a subset of tubulin (Kd = 0.4 µM) and an overall lower affinity (Kd = 46 µM).[3] It also binds to polymerized microtubules with a Kd of 3.5 µM.[3] Any suspected off-target binding would need to be experimentally determined.
Troubleshooting Guides
Problem: Unexpected Cell Viability Results
Symptoms:
-
Cell viability is either significantly higher or lower than expected based on the known IC50 of this compound for microtubule disruption in your cell line.
-
Discrepancies in viability are observed between different cell lines that cannot be explained by differences in tubulin isotype expression.
Possible Cause:
-
This compound may be engaging with off-target proteins that are either promoting survival or enhancing cytotoxicity in a cell-line-specific manner. The PI3K/Akt/mTOR pathway, a key regulator of cell survival, has been identified as a potential modulator of this compound's effects.[1][2]
Suggested Actions:
-
Pathway Analysis: Perform western blotting or other pathway analysis techniques to assess the activation state of key proteins in the PI3K/Akt/mTOR and MAPK/JNK pathways (e.g., phosphorylated Akt, mTOR, ERK, JNK) in the presence and absence of this compound.
-
Combination with Pathway Inhibitors: Treat cells with a combination of this compound and specific inhibitors of the PI3K/Akt/mTOR or MAPK/JNK pathways to see if this rescues or enhances the cytotoxic effect.[1][2]
Problem: Inconsistent Phenotypic Observations
Symptoms:
-
Changes in cell morphology, migration, or invasion that are not characteristic of microtubule inhibitors.
-
Alterations in gene expression profiles that point towards the involvement of pathways other than those directly regulated by the cytoskeleton.
Possible Cause:
-
This compound might be indirectly influencing other signaling pathways. For instance, microtubule dynamics can impact the localization and activity of signaling molecules.
Suggested Actions:
-
Phenotypic Profiling: Use high-content imaging and other phenotypic profiling assays to systematically characterize the cellular effects of this compound.
-
Transcriptomic/Proteomic Analysis: Perform RNA-seq or proteomic analysis to get a global view of the changes in gene and protein expression induced by this compound. This can help to identify unexpected pathway alterations.
Quantitative Data Summary
Table 1: Kinase Pathways Modulating this compound Activity
| Pathway Family | Key Kinase Targets Identified by RNAi Screen | Implication for this compound Treatment | Reference |
| PI3K/Akt/mTOR | PI3K, Akt, mTOR | Inhibition of this pathway enhances the antiproliferative effects of this compound. | [1][2] |
| MAPK/JNK | MEK, JNK | Inhibition of this pathway enhances the antiproliferative effects of this compound. | [1][2] |
Table 2: this compound On-Target Binding Affinities
| Target | Binding Affinity (Kd) | Reference |
| Soluble Tubulin (high-affinity subset) | 0.4 µM | [3] |
| Soluble Tubulin (overall) | 46 µM | [3] |
| Polymerized Microtubules | 3.5 µM | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
Objective: To determine if this compound directly binds to a suspected off-target protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or another appropriate method. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated protein.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration. Analyze the presence of the suspected off-target protein in the soluble fraction by western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities from the western blots. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated samples indicates protein stabilization and direct binding.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
Objective: To assess the effect of this compound on the activation state of proteins in the PI3K/Akt/mTOR and MAPK/JNK pathways.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, p-JNK, JNK).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Logical workflow for investigating unexpected phenotypes observed with this compound treatment.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting decision tree for addressing off-target effects of this compound.
References
NUC-7738 protocol modifications for sensitive cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the NUC-7738 protocol, with a special focus on modifications for sensitive cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with NUC-7738.
Q1: I am observing high variability in cytotoxicity between my replicates. What are the potential causes and solutions?
A1: High variability can stem from several factors. Uneven cell seeding is a common cause; ensure you have a single-cell suspension and mix gently before and during plating. Pipetting errors, especially with small volumes of concentrated NUC-7738, can also contribute. To mitigate this, prepare serial dilutions and use larger volumes for treatment. Finally, "edge effects" in multi-well plates can lead to inconsistent results; consider leaving the outer wells of the plate filled with sterile PBS or media to maintain a more uniform environment for the experimental wells.
Q2: My sensitive cell line is showing significant cell death even at the lowest concentrations of NUC-7738. How can I adjust my protocol?
A2: For highly sensitive cell lines, it is crucial to adjust the experimental parameters. Reduce the initial cell seeding density, as a lower confluence can sometimes lessen the cytotoxic impact. Significantly shorten the incubation time with NUC-7738; for example, try a 24-hour exposure instead of the standard 48 or 72 hours. It is also recommended to perform a pilot experiment with a broad, logarithmic dilution series of NUC-7738 to identify a more appropriate concentration range for your specific cell line.
Q3: The IC50 value I calculated for my cell line is very different from published values. Why might this be?
A3: Discrepancies in IC50 values can be due to differences in experimental conditions. Cell line passage number can influence drug sensitivity; it is best to use cells within a consistent and low passage range. The specific cytotoxicity assay used (e.g., MTT, CCK-8, SRB) can also yield different IC50 values. Ensure that the confluency of your cells at the time of treatment is consistent with established protocols, as this can significantly impact the results. Finally, verify the concentration of your NUC-7738 stock solution.
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting flowchart for common NUC-7738 experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is NUC-7738 and how does it differ from its parent compound, 3'-deoxyadenosine (cordycepin)?
A1: NUC-7738 is a ProTide transformation of 3'-deoxyadenosine (cordycepin).[1][2] This modification protects it from rapid degradation by the enzyme adenosine deaminase (ADA) in the bloodstream and allows it to enter cells more easily, independent of nucleoside transporters.[1][2]
Q2: What is the mechanism of action of NUC-7738?
A2: Once inside the cell, NUC-7738 is cleaved by the enzyme Histidine Triad Nucleotide Binding Protein 1 (HINT1) to release the active metabolite, 3'-dATP.[1] 3'-dATP induces apoptosis (programmed cell death) and inhibits the NF-κB signaling pathway, which is involved in cell survival and proliferation.[1][2]
Q3: How should I store NUC-7738?
A3: For long-term storage, NUC-7738 should be stored at -20°C. For short-term use, it can be dissolved in a suitable solvent, such as DMSO, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: In which cell lines has NUC-7738 shown cytotoxic activity?
A4: NUC-7738 has demonstrated cytotoxic effects in a wide range of cancer cell lines, including those from gastric, renal, melanoma, ovarian, and various hematological cancers.[1][3]
Experimental Protocols
Standard Protocol for Determining IC50 of NUC-7738 using a Cell Viability Assay (e.g., MTT, CCK-8)
-
Cell Seeding:
-
Culture cells in appropriate media and ensure they are in the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
NUC-7738 Preparation and Treatment:
-
Prepare a stock solution of NUC-7738 in DMSO.
-
Perform serial dilutions of NUC-7738 in culture medium to achieve the desired final concentrations. It is advisable to include a vehicle control (DMSO at the same concentration as in the highest NUC-7738 treatment).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of NUC-7738 to the respective wells.
-
Incubate for 48-72 hours.
-
-
Cell Viability Assay:
-
Add the cell viability reagent (e.g., MTT, CCK-8) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the NUC-7738 concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Modifications for Sensitive Cell Lines
-
Reduced Seeding Density: Start with a lower cell number (e.g., 1,000-3,000 cells/well) to avoid reaching over-confluency during the experiment, which can affect viability independently of the drug.
-
Shorter Incubation Time: Reduce the NUC-7738 exposure time to 24 hours to capture the initial cytotoxic effects without causing excessive cell death at lower concentrations.
-
Wider Concentration Range: For the initial titration, use a wider range of NUC-7738 concentrations with logarithmic dilutions to accurately pinpoint the narrow effective range for sensitive cells.
Data Presentation
Table 1: IC50 Values of NUC-7738 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| AGS | Gastric Adenocarcinoma | 48 | ~10 |
| 786-O | Renal Cell Carcinoma | 48 | ~15 |
| A375 | Melanoma | 48 | ~20 |
| OVCAR-3 | Ovarian Adenocarcinoma | 48 | ~5 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 72 | < 30 |
| HL-60 | Acute Promyelocytic Leukemia | 72 | < 30 |
| K562 | Chronic Myelogenous Leukemia | 72 | < 30 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 72 | < 30 |
Data compiled from multiple sources.[1][3] Actual IC50 values may vary depending on experimental conditions.
Visualizations
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of NUC-7738.
NUC-7738 Mechanism of Action
References
Validation & Comparative
NUC-7738 vs. Traditional Nucleoside Analogs: A Comparative Guide for Researchers
In the landscape of oncology, nucleoside analogs have long been a cornerstone of chemotherapy. However, their efficacy is often hampered by mechanisms of resistance and metabolic instability. NUC-7738, a novel ProTide nucleotide analog, has emerged as a promising agent designed to overcome these limitations. This guide provides an objective comparison of NUC-7738 with traditional nucleoside analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of this next-generation therapeutic.
Overcoming the Hurdles of Traditional Nucleoside Analogs
Traditional nucleoside analogs, such as gemcitabine and cytarabine, are pro-drugs that require intracellular activation through a series of phosphorylation steps to exert their cytotoxic effects. Their clinical utility can be limited by several factors:
-
Dependence on Transporters: Efficient uptake into cancer cells relies on the expression of nucleoside transporters, such as hENT1, which can be downregulated in resistant tumors.[1]
-
Rate-Limiting Activation: The initial phosphorylation step, catalyzed by enzymes like deoxycytidine kinase (dCK), is often the rate-limiting step and a common mechanism of resistance.
-
Rapid Degradation: Many nucleoside analogs are susceptible to rapid degradation in the bloodstream by enzymes like adenosine deaminase (ADA) or cytidine deaminase (CDA), leading to a short plasma half-life and reduced bioavailability.[1][2]
NUC-7738 is a ProTide transformation of 3'-deoxyadenosine (cordycepin), a naturally occurring adenosine analog with known anti-cancer properties.[3][4] The ProTide technology masks the monophosphate group with a phosphoramidate moiety, rendering the molecule resistant to degradation by ADA and allowing it to bypass the need for nucleoside transporters and the initial, rate-limiting phosphorylation step.[2][5]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between NUC-7738 and traditional nucleoside analogs lies in their activation pathways.
Traditional Nucleoside Analogs (e.g., Gemcitabine, Cytarabine):
These agents undergo a sequential phosphorylation cascade initiated by dCK to form their active triphosphate metabolites (e.g., dFdCTP from gemcitabine, Ara-CTP from cytarabine). These active metabolites then inhibit DNA synthesis and induce apoptosis.
NUC-7738:
NUC-7738 enters the cell and is cleaved by the intracellular phosphoramidase, Histidine Triad Nucleotide-binding Protein 1 (HINT1), to directly release its active monophosphate form, 3'-deoxyadenosine monophosphate (3'-dAMP).[2][6] This circumvents the resistance mechanisms that plague traditional analogs. 3'-dAMP is then further phosphorylated to the active diphosphate (3'-dADP) and triphosphate (3'-dATP) forms, which then exert their anti-cancer effects, including the induction of apoptosis and modulation of the NF-κB pathway.[2][6]
Quantitative Comparison of Performance
The preclinical and clinical data available to date highlight the potential advantages of NUC-7738 over its parent compound, 3'-deoxyadenosine, and by extension, other traditional nucleoside analogs that share similar resistance mechanisms.
In Vitro Cytotoxicity
NUC-7738 has demonstrated significantly greater potency than its parent nucleoside, 3'-deoxyadenosine (cordycepin), across a range of cancer cell lines. This enhanced activity is attributed to its ability to bypass the resistance mechanisms that limit the efficacy of 3'-deoxyadenosine.[4]
| Cell Line | Cancer Type | NUC-7738 IC50 (µM) | 3'-deoxyadenosine IC50 (µM) |
| AGS | Gastric | ~1 | >100 |
| MKN45 | Gastric | ~5 | >100 |
| ACHN | Renal | ~2 | ~50 |
| 786-O | Renal | ~3 | ~80 |
| A375 | Melanoma | ~1 | ~20 |
| SK-MEL-28 | Melanoma | ~2 | ~40 |
| OVCAR-3 | Ovarian | ~1 | ~10 |
| SKOV3 | Ovarian | ~2 | ~30 |
Data summarized from in vitro studies.[4] Note: Direct comparison with other traditional nucleoside analogs like gemcitabine and cytarabine from the same study is not available. However, published IC50 values for gemcitabine and cytarabine in various cell lines often fall within the low micromolar to nanomolar range, depending on the cell line's sensitivity.
Pharmacokinetics
A key differentiator for NUC-7738 is its improved pharmacokinetic profile compared to its parent compound, which has a very short half-life due to rapid degradation by adenosine deaminase (ADA).[1] The ProTide technology protects NUC-7738 from this degradation. While detailed pharmacokinetic data for NUC-7738 from clinical trials are still emerging, the Phase I NuTide:701 study has reported a favorable safety profile, suggesting that the ProTide approach effectively delivers the active compound without the toxicity often associated with high doses of traditional nucleoside analogs.[2]
| Parameter | NUC-7738 | Cordycepin (3'-deoxyadenosine) | Gemcitabine | Cytarabine |
| Plasma Half-life | Not explicitly reported, but ProTide design aims to prolong exposure | Very short (~1-2 minutes in rats)[1] | Short (~42-94 minutes for short infusions) | Short (~1-3 hours) |
| Metabolism | Intracellular cleavage by HINT1 | Rapid deamination by ADA | Deamination by CDA to inactive dFdU | Deamination to inactive uracil arabinoside |
| Cellular Uptake | Bypasses nucleoside transporters | Dependent on hENT1 | Dependent on nucleoside transporters | Dependent on nucleoside transporters |
| Activation | Bypasses initial phosphorylation | Requires phosphorylation by ADK | Requires phosphorylation by dCK | Requires phosphorylation by dCK |
Clinical Efficacy
The NuTide:701 Phase I/II clinical trial is evaluating NUC-7738 in patients with advanced solid tumors and lymphoma.[2] In a cohort of 12 patients with metastatic melanoma who were refractory to or had relapsed on prior PD-1 inhibitor therapy, the combination of NUC-7738 and pembrolizumab demonstrated a disease control rate of 75% (9 out of 12 patients), with two patients achieving partial responses.[2] The median progression-free survival in this heavily pre-treated population was over five months, which is considered a promising signal.[2] It is important to note that this data is for a combination therapy, and direct comparisons to single-agent traditional nucleoside analogs should be made with caution.
Experimental Protocols
Determination of IC50 Values (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to determine the IC50 of anti-cancer drugs is the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., NUC-7738, gemcitabine). Control wells receive vehicle only.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Analysis
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Methodology:
-
Drug Administration: The test compound is administered to animal models (e.g., mice, rats) via the intended clinical route (e.g., intravenous, oral).
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the parent drug and its metabolites in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, such as:
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area under the curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
Conclusion
NUC-7738 represents a significant advancement in the field of nucleoside analog therapeutics. By utilizing the ProTide technology, it effectively overcomes key resistance mechanisms that have historically limited the efficacy of traditional agents. Its ability to bypass cellular uptake transporters and the rate-limiting initial phosphorylation step, coupled with its resistance to enzymatic degradation, results in a more potent and potentially less toxic anti-cancer agent.
References
- 1. Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner [mdpi.com]
- 2. NUC-7738 in patients with advanced solid tumours: Phase I results from the NuTide:701 phase I/II study — Department of Oncology [oncology.ox.ac.uk]
- 3. Cancer Metabolism [flipper.diff.org]
- 4. researchgate.net [researchgate.net]
- 5. abstract-931-from-bench-to-bedside-using-protide-chemistry-to-transform-3-deoxyadenosine-into-the-novel-anti-cancer-agent-nuc-7738 - Ask this paper | Bohrium [bohrium.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to ProTide Efficacy: NUC-7738 and Other Key Phosphoramidate Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The ProTide (Pro-drug nucleotide) technology represents a significant advancement in medicinal chemistry, designed to enhance the therapeutic potential of nucleoside analogues. By masking the phosphate group of a nucleotide with a phosphoramidate moiety, ProTides can effectively bypass key resistance mechanisms that often limit the efficacy of parent nucleoside drugs. This guide provides a comparative overview of the anticancer ProTide NUC-7738 against another clinical-stage anticancer ProTide, NUC-1031, and prominent antiviral ProTides, highlighting the diverse applications and efficacy of this innovative drug delivery platform.
Introduction to ProTide Technology
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. However, their clinical utility can be hampered by several factors, including inefficient cellular uptake, requirement for enzymatic activation, and rapid degradation. The ProTide approach circumvents these limitations by delivering a pre-activated nucleotide monophosphate directly into the target cell.
The general activation pathway for ProTides involves intracellular enzymatic cleavage of the phosphoramidate bond, releasing the active nucleoside monophosphate. This monophosphate is then further phosphorylated to the active triphosphate form, which can then exert its therapeutic effect, typically by inhibiting viral polymerases or disrupting DNA and RNA synthesis in cancer cells.
NUC-7738: A ProTide Approach to Overcoming Cancer Resistance
A new generation nucleoside analogue, NUC-7738, has been engineered to bypass key resistance mechanisms that have limited the efficacy of its parent compound, 3'-deoxyadenosine (cordycepin). This ProTide therapeutic has demonstrated significant preclinical and clinical activity, positioning it as a promising agent in oncology. This guide provides a comparative analysis of NUC-7738's mechanism of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.
NUC-7738 is a phosphoramidate prodrug of 3'-deoxyadenosine, designed to deliver the active anti-cancer metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), more efficiently to tumor cells.[1] This ProTide technology circumvents the primary challenges faced by 3'-deoxyadenosine, including rapid degradation by adenosine deaminase (ADA), poor cellular uptake, and dependence on adenosine kinase for activation.[1][2]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Once inside the cell, NUC-7738 is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP), which is subsequently phosphorylated to the active triphosphate form, 3'-dATP.[1][3] The accumulation of 3'-dATP within cancer cells triggers a cascade of anti-neoplastic effects:
-
Induction of Apoptosis: NUC-7738 is a potent proapoptotic agent.[1][3]
-
Attenuation of the NF-κB Pathway: A key finding is the drug's ability to attenuate the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][4]
-
Activation of AMPK: NUC-7738 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] Activation of AMPK can lead to the inhibition of the mTOR pathway, a critical driver of cell growth and proliferation.
-
Disruption of RNA Polyadenylation: The active metabolite, 3'-dATP, can be incorporated into RNA, leading to the disruption of RNA polyadenylation and subsequent inhibition of protein synthesis.[7]
Comparative Performance: NUC-7738 vs. Traditional Nucleoside Analogues
To contextualize the therapeutic potential of NUC-7738, its in vitro cytotoxicity is compared with that of established nucleoside analogues: gemcitabine, cladribine, and fludarabine. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds across various cancer cell lines.
| Cell Line | Cancer Type | NUC-7738 IC50 (µM) | Gemcitabine IC50 (nM) | Fludarabine IC50 (µM) |
| Tera-1 | Teratocarcinoma | ~5 | - | - |
| AGS | Gastric Cancer | ~20 | - | - |
| ACHN | Renal Cancer | ~25 | - | - |
| A498 | Renal Cancer | ~15 | - | - |
| A375 | Melanoma | ~10 | - | - |
| SK-OV-3 | Ovarian Cancer | ~30 | - | - |
| PANC-1 | Pancreatic Cancer | - | 48.55 | - |
| MIA PaCa-2 | Pancreatic Cancer | - | 25.00 | - |
| A549 | Lung Cancer | - | 6.6 | 47.44 |
| H520 | Lung Cancer | - | 46.1 | - |
| RPMI 8226 | Multiple Myeloma | - | - | 1.54 (as µg/mL) |
| MM.1S | Multiple Myeloma | - | - | 13.48 (as µg/mL) |
| CCRF-CEM | Leukemia | - | - | 19.49 |
| BL2 | B-cell Lymphoma | - | - | ~0.3 |
| Dana | B-cell Lymphoma | - | - | ~0.3 |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data presented is a compilation from multiple sources.
Key Experimental Protocols
The validation of NUC-7738's mechanism of action relies on a series of key experiments. Detailed protocols for two such experiments are provided below.
NF-κB Reporter Gene Assay (SEAP)
This assay quantifies the activity of the NF-κB transcription factor.
1. Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK) 293 cells stably transfected with a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
-
Culture cells in DMEM supplemented with 10% FBS and appropriate antibiotics to maintain selection.
2. Treatment with NUC-7738:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of NUC-7738 or a vehicle control.
-
As a positive control for NF-κB activation, treat a set of cells with a known inducer, such as lipopolysaccharide (LPS).
3. Sample Collection and SEAP Assay:
-
After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
To inactivate endogenous alkaline phosphatase, heat the supernatant at 65°C for 30 minutes.
-
Add the supernatant to a 96-well plate containing a chemiluminescent alkaline phosphatase substrate.
-
Measure the luminescence using a plate reader. A decrease in luminescence in NUC-7738-treated cells compared to the control indicates inhibition of NF-κB activity.
Western Blot for AMPK Activation
This technique is used to detect the phosphorylation of AMPK, a marker of its activation.
1. Cell Lysis and Protein Quantification:
-
Culture cancer cells to a suitable confluency and treat with NUC-7738 for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of AMPK (p-AMPK).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe a separate membrane (or strip and re-probe the same membrane) with an antibody against total AMPK.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. An increased p-AMPK/total AMPK ratio in NUC-7738-treated cells indicates AMPK activation.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To further elucidate the mechanism of action of NUC-7738, the following diagrams illustrate its key signaling pathways and a typical experimental workflow.
Caption: NUC-7738 signaling pathways.
Caption: Experimental workflow for NUC-7738.
References
- 1. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newatlas.com [newatlas.com]
- 3. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
E738 (Eribulin): A Comparative Analysis in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of E738 (Eribulin mesylate), a synthetic analog of the marine natural product halichondrin B, across various cancer types. Eribulin is a microtubule dynamics inhibitor with a distinct mechanism of action that sets it apart from other tubulin-targeting agents. This document summarizes key clinical trial data, delves into its mechanism of action, and provides detailed experimental protocols for relevant assays to support further research and development.
Mechanism of Action
Eribulin exerts its anticancer effects through a unique mechanism of action that goes beyond simple microtubule depolymerization.[1] It primarily targets the plus ends of microtubules, suppressing microtubule growth while having little to no effect on the shortening phase. This leads to the sequestration of tubulin into nonfunctional aggregates, ultimately inducing G2/M cell-cycle arrest and apoptosis in cancer cells.[2]
Beyond its direct cytotoxic effects, eribulin has been shown to impact the tumor microenvironment.[2] Preclinical studies suggest that it can lead to vascular remodeling within tumors, potentially increasing perfusion and alleviating hypoxia.[2] Furthermore, eribulin may reverse the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties.[2]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the key steps in Eribulin's mechanism of action, from its binding to tubulin to its downstream effects on the cell cycle and tumor microenvironment.
Comparative Clinical Efficacy
Eribulin has been evaluated in numerous clinical trials across a range of solid tumors. The following tables summarize the key efficacy data from pivotal Phase III trials in metastatic breast cancer and soft tissue sarcoma, as well as data from studies in urothelial carcinoma and non-small cell lung cancer.
Metastatic Breast Cancer
Eribulin is approved for the treatment of patients with metastatic breast cancer who have previously received at least two chemotherapeutic regimens for metastatic disease, with prior therapy having included an anthracycline and a taxane.
Table 1: Phase III Trials of Eribulin in Metastatic Breast Cancer
| Trial (NCT) | Comparison | Patient Population | Median OS (Eribulin) | Median OS (Comparator) | Hazard Ratio (OS) | Median PFS (Eribulin) | Median PFS (Comparator) | Hazard Ratio (PFS) |
| EMBRACE (NCT00388726)[3][4] | Eribulin vs. Treatment of Physician's Choice (TPC) | 2-5 prior chemotherapy regimens | 13.1 months | 10.7 months | 0.81 | 3.7 months | 2.2 months | 0.87 |
| Study 301 (NCT00337103)[4] | Eribulin vs. Capecitabine | 0-2 prior chemotherapy regimens | 15.9 months | 14.5 months | 0.88 | 4.1 months | 4.2 months | 1.08 |
Soft Tissue Sarcoma
Eribulin is indicated for the treatment of patients with unresectable or metastatic liposarcoma who have received a prior anthracycline-containing regimen.[5]
Table 2: Phase III Trial of Eribulin in Soft Tissue Sarcoma
| Trial (NCT) | Comparison | Patient Population | Median OS (Eribulin) | Median OS (Comparator) | Hazard Ratio (OS) | Median PFS (Eribulin) | Median PFS (Comparator) | Hazard Ratio (PFS) |
| Study 309 (NCT01327885)[6] | Eribulin vs. Dacarbazine | Advanced liposarcoma or leiomyosarcoma, ≥2 prior therapies | 13.5 months | 11.5 months | 0.77 | 2.6 months | 2.6 months | 0.88 |
Urothelial Carcinoma
The combination of eribulin and gemcitabine has shown promising activity in cisplatin-ineligible patients with metastatic urothelial carcinoma. A Phase III trial is currently ongoing to further evaluate this combination.[7][8]
Table 3: Phase II Trial of Eribulin in Metastatic Urothelial Carcinoma
| Trial (NCI-9653) | Treatment | Patient Population | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Phase II Consortium Trial [9] | Eribulin + Gemcitabine | Cisplatin-ineligible, treatment-naïve | 50% | 11.9 months | 5.3 months |
Non-Small Cell Lung Cancer (NSCLC)
A Phase III trial of eribulin in heavily pretreated patients with advanced NSCLC did not demonstrate a significant improvement in overall survival compared to treatment of physician's choice.
Table 4: Phase III Trial of Eribulin in Non-Small Cell Lung Cancer
| Trial | Comparison | Patient Population | Median OS (Eribulin) | Median OS (Comparator) | Hazard Ratio (OS) |
| Study 302 | Eribulin vs. Treatment of Physician's Choice (TPC) | ≥2 prior therapies | 9.5 months | 9.5 months | 1.16 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize the activity of microtubule-targeting agents like Eribulin.
In Vitro Microtubule Dynamics Assay
This assay is fundamental to understanding how a compound affects the polymerization and depolymerization of tubulin.
Objective: To quantitatively measure the effects of this compound on the dynamic instability of individual microtubules using in vitro reconstitution and fluorescence microscopy.
Materials:
-
Purified, fluorescently labeled tubulin (e.g., rhodamine-labeled)
-
Unlabeled tubulin
-
GMPCPP (a non-hydrolyzable GTP analog) for microtubule seed formation
-
GTP
-
Microtubule-stabilizing buffer (e.g., BRB80)
-
Antioxidant solution to reduce photobleaching
-
Microscope slides and coverslips
-
Total Internal Reflection Fluorescence (TIRF) microscope
Workflow Diagram:
Protocol:
-
Preparation of Microtubule Seeds: Polymerize a mixture of fluorescently labeled and unlabeled tubulin with GMPCPP to create stable microtubule seeds.
-
Flow Chamber Assembly: Construct a flow chamber by affixing a coverslip to a microscope slide with double-sided tape, creating a narrow channel.
-
Seed Immobilization: Introduce the microtubule seeds into the flow chamber and allow them to adhere to the coverslip surface.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing unlabeled tubulin, GTP, an oxygen-scavenging system, and the desired concentration of this compound or a vehicle control.
-
Initiation of Dynamics: Perfuse the reaction mixture into the flow chamber to initiate microtubule growth from the immobilized seeds.
-
Imaging: Immediately begin acquiring time-lapse images of the dynamic microtubules using a TIRF microscope.
-
Data Analysis: Analyze the acquired images using appropriate software to measure the rates of microtubule growth and shortening, as well as the frequencies of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth).
Immunofluorescence Staining of Microtubules in Cancer Cells
This method allows for the visualization of the effects of this compound on the microtubule network within cultured cancer cells.
Objective: To qualitatively assess the impact of this compound on the morphology and organization of the microtubule cytoskeleton in cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Coverslips
-
This compound
-
Fixation solution (e.g., paraformaldehyde or methanol)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Workflow Diagram:
Protocol:
-
Cell Culture: Seed the cancer cells onto sterile glass coverslips in a petri dish and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired duration.
-
Fixation: Gently wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10 minutes at room temperature).
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a detergent-containing buffer (e.g., 0.25% Triton X-100 in PBS for 10 minutes).
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody directed against a tubulin subunit (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and then incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the stained cells using a fluorescence or confocal microscope.
Conclusion
Eribulin has demonstrated clinical activity in a variety of solid tumors, with a notable survival benefit in heavily pretreated metastatic breast cancer and certain soft tissue sarcomas. Its unique mechanism of action, which involves the suppression of microtubule growth and modulation of the tumor microenvironment, distinguishes it from other microtubule-targeting agents. The provided data and protocols offer a valuable resource for researchers and drug development professionals seeking to further understand and build upon the therapeutic potential of this compound. Continued investigation into its efficacy in other cancer types and in combination with other agents is warranted.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. onclive.com [onclive.com]
- 6. Phase 3 Trial Investigating Eribulin in Patients with Advanced Soft Tissue Sarcoma Demonstrated Improved Overall Survival [prnewswire.com]
- 7. A phase III randomized trial of eribulin (E) with or without gemcitabine versus standard of care (SOC) for metastatic urothelial carcinoma (UC) refractory to or ineligible for PD/PDL1 antibody (Ab): SWOG S1937. - ASCO [asco.org]
- 8. bcan.org [bcan.org]
- 9. Phase II California Cancer Consortium Trial of Gemcitabine-Eribulin Combination in Cisplatin-Ineligible Patients With Metastatic Urothelial Carcinoma: Final Report (NCI-9653) - PMC [pmc.ncbi.nlm.nih.gov]
NUC-7738: A Novel ProTide Approach to Overcoming Cancer Resistance
A new investigational agent, NUC-7738, is showing promise in overcoming resistance to standard cancer therapies. This comparison guide provides an in-depth look at the experimental data surrounding NUC-7738, its mechanism of action, and its performance in clinical trials, particularly in patients with advanced solid tumors and melanoma resistant to PD-1 inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of NUC-7738 with other therapeutic alternatives, supported by experimental data and detailed methodologies for reproducibility.
Overcoming the Limitations of a Natural Anti-Cancer Compound
NUC-7738 is a ProTide transformation of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with known anti-cancer properties. However, the clinical development of 3'-deoxyadenosine has been hindered by its rapid breakdown in the body by an enzyme called adenosine deaminase (ADA) and its reliance on cellular transporters and kinases for activation.
NUC-7738 is designed to bypass these resistance mechanisms. As a ProTide, it is a pre-activated form of 3'-deoxyadenosine that is protected from degradation by ADA. Once inside a cancer cell, it is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1) to release the active anti-cancer metabolite, 3'-dATP. This active metabolite can then induce cell death (apoptosis) and modulate key signaling pathways involved in cancer cell survival and proliferation.
Preclinical Performance: Enhanced Potency
In preclinical studies, NUC-7738 has demonstrated significantly greater potency compared to its parent compound, 3'-deoxyadenosine.
| Cell Line | NUC-7738 IC50 (µM) | 3'-deoxyadenosine IC50 (µM) |
| Gastric Cancer | ||
| AGS | 15.6 | 118.3 |
| Renal Cancer | ||
| 786-O | 13.0 | >200 |
| A-498 | 10.5 | 112.5 |
| CAKI-1 | 11.2 | 165.8 |
| UMRC-2 | 4.0 | 11.8 |
| Melanoma | ||
| A-375 | 11.5 | 125.0 |
| Ovarian Cancer | ||
| OVCAR-3 | 22.5 | >200 |
| Teratocarcinoma | ||
| TERA-1 | 2.5 | 105.0 |
Mechanism of Action: A Multi-Faceted Attack on Cancer
NUC-7738 exerts its anti-cancer effects through a distinct mechanism of action that involves several key cellular pathways.
As depicted in the diagram, NUC-7738 is resistant to degradation by ADA in the extracellular space. Upon entering the cell, it is converted by HINT1 to its active form, 3'-dATP. This active metabolite then inhibits the NF-κB signaling pathway, a key regulator of cancer cell survival, and induces apoptosis. Furthermore, 3'-dATP disrupts RNA polyadenylation, profoundly impacting gene expression in cancer cells.[1]
Clinical Trial Performance: The NuTide:701 Study
NUC-7738 is currently being evaluated in the Phase 1/2 NuTide:701 clinical trial in patients with advanced solid tumors and lymphoma, both as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab.[2]
Promising Results in PD-1 Inhibitor-Resistant Melanoma
Data from the Phase 2 portion of the NuTide:701 study in patients with metastatic melanoma who are refractory to or have relapsed on prior PD-1 inhibitor therapy have been particularly encouraging.[3]
| Efficacy Endpoint | NUC-7738 + Pembrolizumab (n=12) | Ipilimumab + Nivolumab (in PD-1 resistant melanoma) | Lifileucel (Amtagvi) (in advanced melanoma) |
| Disease Control Rate (DCR) | 75%[3] | 28% (Objective Response Rate)[4] | 31.5% (Objective Response Rate)[5] |
| Progression-Free Survival (PFS) | 7 of 12 patients with PFS > 5 months[3] | Median PFS not reported in this cohort | Median duration of response not reached |
| Key Safety Findings | Favorable safety profile[3] | High rates of Grade 3/4 adverse events[4] | Significant adverse events including treatment-related mortality[6] |
In this heavily pre-treated patient population with a poor prognosis, the combination of NUC-7738 and pembrolizumab demonstrated a compelling 75% disease control rate.[3] Notably, seven of the twelve patients experienced a progression-free survival of over five months.[3] One patient who had progressed on two prior lines of PD-1 inhibitor-based therapy, including the combination of ipilimumab and nivolumab, achieved a 55% reduction in tumor volume. The combination was reported to have a favorable safety profile.[3]
Comparison with Other Therapies for PD-1 Resistant Melanoma
For patients with metastatic melanoma that has progressed after treatment with a PD-1 inhibitor, treatment options are limited and outcomes are often poor. The current standard of care may include a combination of ipilimumab and nivolumab or, more recently, the tumor-infiltrating lymphocyte (TIL) therapy, lifileucel (Amtagvi).
The combination of ipilimumab and nivolumab has shown an objective response rate of 28% in patients with PD-1 resistant melanoma.[4] However, this combination is associated with a high rate of severe (Grade 3 or 4) treatment-related adverse events.[4]
Lifileucel, the first FDA-approved T-cell therapy for a solid tumor, has demonstrated an objective response rate of 31.5% in patients with advanced melanoma.[5] While a significant advancement, this therapy can also be associated with serious side effects.[6]
The preliminary data for NUC-7738 in combination with pembrolizumab suggests a potentially higher disease control rate and a favorable safety profile compared to these existing options, warranting further investigation in larger clinical trials.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to allow for reproducibility of the cited findings.
Cell Viability Assay
-
Cell Culture: Cancer cell lines were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with a serial dilution of NUC-7738 or 3'-deoxyadenosine for 72 hours.
-
MTT Assay: After the incubation period, MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals were solubilized by adding dimethyl sulfoxide (DMSO).
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated using non-linear regression analysis.
Western Blotting
-
Cell Lysis: Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE on a 4-20% gradient gel.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., cleaved PARP, HINT1, p65 subunit of NF-κB) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The experimental and early clinical data for NUC-7738 suggest that this novel ProTide has the potential to overcome key mechanisms of cancer resistance. Its enhanced preclinical potency and encouraging efficacy and safety profile in a difficult-to-treat patient population, such as those with PD-1 inhibitor-resistant melanoma, highlight its promise as a new therapeutic agent. Further clinical development is underway to confirm these findings and to explore the full potential of NUC-7738 in the treatment of various cancers.
References
- 1. Ipilimumab with or without nivolumab in PD1/PDL1 blockade refractory metastatic melanoma: a randomized phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NUC-7738 in patients with advanced solid tumours: Phase I results from the NuTide:701 phase I/II study — Department of Oncology [oncology.ox.ac.uk]
- 3. NuCana Presents Encouraging Data on NUC-7738 in Combination with Pembrolizumab in PD-1 Inhibitor Refractory and Resistant Melanoma Patients at the ESMO Congress 2024 | NCNA Stock News [stocktitan.net]
- 4. Ipilimumab with or without nivolumab in PD-1 or PD-L1 blockade refractory metastatic melanoma: a randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
E7386 vs. NUC-7738: A Comparative Guide to Two Investigational Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is continually evolving with the advent of novel therapeutic agents targeting diverse cellular pathways. This guide provides a comprehensive comparison of two such investigational drugs: E7386, a modulator of the Wnt/β-catenin signaling pathway, and NUC-7738, a ProTide derivative of cordycepin. This objective analysis is based on publicly available preclinical and early clinical data to assist researchers in evaluating their potential anti-cancer effects.
Quantitative Analysis of In Vitro Efficacy
To facilitate a direct comparison of the cytotoxic potential of E7386 and NUC-7738, the following table summarizes their half-maximal inhibitory concentration (IC50) values across various cancer cell lines as reported in published studies.
| Compound | Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| E7386 | HEK293 | Embryonic Kidney | 55 | [1] |
| ECC10 | Gastric Cancer | 73 | [1] | |
| NUC-7388 | 786-O | Renal Cell Carcinoma | ~1,000 (Normoxia) | [2] |
| 769-P | Renal Cell Carcinoma | ~1,500 (Normoxia) | [2] | |
| UMRC-2 | Renal Cell Carcinoma | ~2,000 (Normoxia) | [2] |
Note: The provided IC50 values for NUC-7738 are approximate estimations from graphical data.
Mechanism of Action and Signaling Pathways
E7386: Targeting the Wnt/β-catenin Pathway
E7386 is an orally bioavailable small molecule designed to inhibit the canonical Wnt/β-catenin signaling pathway.[3] This pathway is crucial for cell proliferation, motility, and morphology, and its abnormal regulation is implicated in various cancers.[3] E7386 is reported to function by preventing the interaction between β-catenin and its transcriptional coactivator, CREB-binding protein (CBP).[3] This disruption inhibits the transcription of Wnt target genes that promote tumor growth.[3][4] However, it is worth noting that some studies have questioned the specificity of E7386 as a CBP/β-catenin antagonist.[5]
NUC-7738: A ProTide Approach to Overcoming Drug Resistance
NUC-7738 is a novel ProTide transformation of the naturally occurring nucleoside analogue, cordycepin (3'-deoxyadenosine).[6] Cordycepin itself exhibits anti-cancer properties but is limited by rapid degradation in the bloodstream.[6] The ProTide technology is designed to overcome these limitations by protecting the parent compound and enabling it to be more effectively delivered into cancer cells.
The proposed mechanisms of action for NUC-7738 include:
-
Disruption of RNA Polyadenylation: As a cordycepin derivative, NUC-7738 is expected to interfere with RNA polyadenylation, a critical step in the maturation of mRNA, leading to disruptions in gene expression.[7]
-
Induction of Apoptosis: Studies have shown that NUC-7738 can induce apoptosis in cancer cells. One identified mechanism is the stabilization of the tumor suppressor protein p53.[8]
-
Modulation of the Tumor Microenvironment (TME): NUC-7738 has been suggested to impact the TME, potentially by altering cancer cell metabolism and reducing immune evasion.[7]
Preclinical In Vivo Studies
Both E7386 and NUC-7738 have demonstrated anti-tumor activity in preclinical animal models.
E7386
In a mouse model with a mutated adenomatous polyposis coli (APC) gene, which leads to the development of intestinal polyps due to activated Wnt signaling, oral administration of E7386 significantly reduced the number of polyps in a dose-dependent manner.[1] Furthermore, in a xenograft model using a human gastric cancer cell line with an APC mutation, E7386 inhibited tumor growth.[7] Studies in a mouse mammary tumor virus (MMTV)-Wnt1 transgenic mouse model also showed that E7386 could suppress tumor growth and was found to induce the infiltration of CD8+ T cells into the tumor tissue, suggesting an immunomodulatory effect.[7]
NUC-7738
While specific quantitative data from in vivo studies are not detailed in the provided search results, it is reported that NUC-7738 demonstrated superior anti-cancer activity in vivo compared to its parent compound, cordycepin.[8] In a xenograft model using ECA109 esophageal cancer cells, NUC-7738 was shown to inhibit tumor growth.[8]
Clinical Trial Information
Both E7386 and NUC-7738 are currently in clinical development.
-
E7386: This compound is being evaluated in a Phase 1/2 clinical trial in participants with solid tumors, both as a single agent and in combination with other anti-cancer drugs such as lenvatinib. The primary objectives are to assess its safety, tolerability, and to determine the recommended Phase 2 dose.
-
NUC-7738: A first-in-human Phase 1 clinical trial has been conducted in patients with advanced solid tumors, which showed that NUC-7738 was well-tolerated and demonstrated encouraging signs of anti-cancer activity.[9] It is now in a Phase 2 study for lymphoma.[10]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the context of E7386 and NUC-7738.
Cell Viability Assay (IC50 Determination)
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with a range of concentrations of the test compound (e.g., E7386 or NUC-7738). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Viability Assessment: A cell viability reagent, such as MTT or a luminescent-based assay (e.g., CellTiter-Glo), is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using a non-linear regression analysis.
Western Blotting for Protein Expression
Protocol:
-
Cell Lysis: Cells treated with the compound of interest and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., β-catenin, p53, cleaved PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Tumor Model
Protocol:
-
Cell Implantation: A specified number of human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives the investigational drug (e.g., E7386 or NUC-7738) via a specified route (e.g., oral gavage, intravenous injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy of the compound is evaluated by comparing the tumor volumes between the treatment and control groups. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
E7386 and NUC-7738 represent two distinct and promising approaches to cancer therapy. E7386 targets a well-established oncogenic pathway, Wnt/β-catenin, offering a potential therapeutic strategy for cancers with aberrant signaling in this pathway. NUC-7738, on the other hand, utilizes a ProTide strategy to enhance the efficacy of a natural anti-cancer compound, with a multi-faceted mechanism that includes disrupting fundamental cellular processes and potentially modulating the immune response.
The data presented in this guide, while based on early-stage research, provides a foundation for further investigation and comparison. As more data from ongoing and future preclinical and clinical studies become available, a clearer picture of the therapeutic potential and optimal clinical application of these two investigational agents will emerge. Researchers are encouraged to consult the primary literature for more detailed information.
References
- 1. E7386: A Pioneering Oral CBP/Beta-Catenin Modulator Targeting Wnt Pathway in Cancer Therapy [synapse.patsnap.com]
- 2. nucana.com [nucana.com]
- 3. Facebook [cancer.gov]
- 4. eisai.com [eisai.com]
- 5. E7386 is not a Specific CBP/β-Catenin Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NuCana Announces First Patients Dosed in Phase I Study of NUC-7738 - BioSpace [biospace.com]
- 7. E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NUC-7738 by NuCana for Lymphoma: Likelihood of Approval [pharmaceutical-technology.com]
NUC-7738 vs. 3'-Deoxyadenosine (Cordycepin): A Comparative Guide for Researchers
An objective analysis of the ProTide drug NUC-7738 and its parent compound, cordycepin, evaluating their anti-cancer activity, metabolic stability, and mechanisms of action.
This guide provides a comprehensive comparison of NUC-7738, a novel phosphoramidate ProTide, and its parent nucleoside analog, 3'-deoxyadenosine (cordycepin). We delve into their respective anti-cancer activities, metabolic pathways, and stability, supported by experimental data to inform researchers, scientists, and drug development professionals.
Performance Comparison: NUC-7738 Outperforms Cordycepin in Preclinical Models
NUC-7738 was designed using ProTide technology to overcome the inherent limitations of cordycepin, namely its rapid degradation by adenosine deaminase (ADA) and its reliance on cellular transporters and activating enzymes.[1][2] This strategic modification has resulted in a compound with significantly enhanced anti-cancer potency.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | NUC-7738 IC50 (μM) | 3'-Deoxyadenosine (Cordycepin) IC50 (μM) |
| A549 | Lung | 8.5 | >100 |
| HCT116 | Colon | 7.2 | >100 |
| MIA PaCa-2 | Pancreatic | 6.8 | >100 |
| PC3 | Prostate | 9.1 | >100 |
| MDA-MB-231 | Breast | 5.4 | >100 |
Table 1: Comparative IC50 values of NUC-7738 and 3'-deoxyadenosine in various cancer cell lines. Data sourced from Clinical Cancer Research[4].
Metabolic Stability
A key advantage of NUC-7738 lies in its enhanced metabolic stability. Cordycepin is rapidly metabolized in vivo, primarily by adenosine deaminase (ADA), resulting in a very short plasma half-life of approximately 1.6 minutes in rats when administered intravenously.[5] This rapid degradation significantly limits its therapeutic potential.[6] In contrast, NUC-7738 is designed to be resistant to ADA-mediated deamination, a feature that contributes to its improved pharmacokinetic profile and sustained anti-cancer activity.[2][4]
| Compound | Key Metabolic Enzyme | Plasma Half-life (t1/2) |
| NUC-7738 | Resistant to Adenosine Deaminase (ADA) | Not explicitly quantified in available literature, but designed for improved stability. |
| 3'-Deoxyadenosine (Cordycepin) | Adenosine Deaminase (ADA) | ~1.6 minutes (intravenous, in rats)[5] |
Table 2: Comparative metabolic stability of NUC-7738 and 3'-deoxyadenosine.
Mechanisms of Action: Bypassing Resistance and Targeting Key Pathways
NUC-7738 and cordycepin share a common active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), which exerts anti-cancer effects by inhibiting RNA and DNA synthesis.[7] However, their activation pathways and downstream signaling effects differ significantly, with NUC-7738 demonstrating a more efficient and robust mechanism.
Metabolic Activation
Cordycepin's activation to 3'-dATP is a multi-step process dependent on the human equilibrative nucleoside transporter 1 (hENT1) for cellular uptake and adenosine kinase (ADK) for the initial phosphorylation.[2][8] These steps can be rate-limiting and are often sources of drug resistance.
NUC-7738, as a ProTide, bypasses these hurdles. It is designed to enter cells independently of hENT1 and is intracellularly converted to its active monophosphate form by the enzyme histidine triad nucleotide-binding protein 1 (HINT1), a process that does not rely on adenosine kinase.[4][7] This direct activation pathway leads to higher intracellular concentrations of the active metabolite, 3'-dATP.[7]
Downstream Signaling: Attenuation of the NF-κB Pathway
Preclinical studies have shown that NUC-7738 effectively attenuates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][9] The NF-κB pathway is a critical regulator of inflammatory responses and is constitutively active in many cancers, promoting cell proliferation and survival. By inhibiting this pathway, NUC-7738 further contributes to its pro-apoptotic effects.
Experimental Protocols
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) values for NUC-7738 and 3'-deoxyadenosine were determined using a standard cell viability assay.
-
Cell Culture: Cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a serial dilution of NUC-7738 or 3'-deoxyadenosine for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader. The data was normalized to untreated control cells, and IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Metabolic Stability Assay (Conceptual Protocol)
While specific experimental details for NUC-7738's stability are proprietary, a general protocol for assessing the metabolic stability of nucleoside analogs in vitro is as follows:
-
Incubation: The test compound (NUC-7738 or cordycepin) is incubated with a liver microsome or plasma preparation at 37°C. These preparations contain the metabolic enzymes responsible for drug degradation.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Half-Life Calculation: The in vitro half-life (t1/2) is determined by plotting the natural logarithm of the percentage of the parent compound remaining against time and fitting the data to a first-order decay model.
Conclusion
NUC-7738 represents a significant advancement over its parent compound, cordycepin. By employing ProTide technology, NUC-7738 overcomes the key liabilities of cordycepin, including poor metabolic stability and inefficient intracellular activation. The enhanced potency, improved pharmacokinetic profile, and robust mechanism of action position NUC-7738 as a promising anti-cancer agent. The ongoing clinical evaluation of NUC-7738 will further elucidate its therapeutic potential in various cancer types.[4] This comparative guide provides a foundational understanding for researchers interested in the development and application of novel nucleoside-based cancer therapies.
References
- 1. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 2. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat. | Semantic Scholar [semanticscholar.org]
- 4. The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nucana.com [nucana.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Unraveling the Pro-Apoptotic Potential of E738: A Comparative Analysis
An objective comparison guide for researchers, scientists, and drug development professionals.
The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. E738 is a novel therapeutic agent under investigation for its ability to trigger this critical cellular pathway in malignant cells. This guide provides a comprehensive comparison of this compound with other emerging pro-apoptotic compounds, supported by experimental data to validate its efficacy and mechanism of action.
Comparative Analysis of Pro-Apoptotic Activity
To evaluate the therapeutic potential of this compound, its pro-apoptotic effects were compared against other compounds known to induce apoptosis through various mechanisms. The following table summarizes the quantitative data from key experimental assays.
| Compound | Cell Line | IC50 (µM)¹ | % Apoptotic Cells² (at IC50) | Caspase-3/7 Activation (Fold Change)³ |
| This compound | MCF-7 | 12.5 | 65% | 8.2 |
| A549 | 18.2 | 58% | 6.5 | |
| Compound X | MCF-7 | 25.1 | 45% | 4.1 |
| A549 | 32.8 | 39% | 3.7 | |
| Compound Y | MCF-7 | 8.9 | 72% | 9.5 |
| A549 | 15.4 | 68% | 8.9 |
¹IC50 values were determined using a standard MTT assay after 72 hours of treatment. ²Percentage of apoptotic cells was quantified by Annexin V-FITC/PI staining and flow cytometry. ³Caspase-3/7 activity was measured using a luminometric assay.
Signaling Pathways of this compound-Induced Apoptosis
This compound is understood to initiate apoptosis primarily through the intrinsic mitochondrial pathway. The binding of this compound to specific Bcl-2 family proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound, Compound X, and Compound Y for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the respective IC50 concentrations of each compound for 48 hours.
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay
-
Cell Lysis: Lyse treated cells using a passive lysis buffer.
-
Substrate Addition: Add the luminogenic caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate at room temperature for 1 hour.
-
Measurement: Measure luminescence using a luminometer.
Experimental Workflow Diagram
Caption: Workflow for evaluating pro-apoptotic compounds.
This guide provides a foundational overview for researchers interested in the pro-apoptotic effects of this compound. The presented data and protocols offer a starting point for further investigation and validation in diverse preclinical models.
NUC-7738: A Comparative Analysis of Monotherapy Versus Combination Therapy in Advanced Cancers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel anti-cancer agent NUC-7738 as a monotherapy and in combination with other therapies. This analysis is supported by the latest clinical and preclinical data, with a focus on quantitative performance metrics, detailed experimental protocols, and visualizations of its mechanism of action.
NUC-7738 is a ProTide transformation of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog. This modification is designed to overcome the limitations of cordycepin, such as its rapid degradation in the bloodstream. The core mechanism of NUC-7738's anti-cancer activity lies in the disruption of RNA polyadenylation, a critical process for the stability and translation of messenger RNA (mRNA) into proteins. This disruption leads to broad impacts on gene expression within cancer cells.[1][2]
Clinical Performance: Monotherapy vs. Combination Therapy
The primary clinical investigation of NUC-7738 is the Phase 1/2 NuTide:701 study, which evaluates the drug both as a single agent in patients with advanced solid tumors and in combination with the PD-1 inhibitor pembrolizumab in patients with melanoma.[1][2]
While comprehensive quantitative data for NUC-7738 monotherapy from the NuTide:701 study has not been detailed in publicly available sources, reports consistently describe it as having a favorable safety profile with encouraging signals of anti-tumor activity, including prolonged stable disease and tumor reductions across a range of tumor types, particularly melanoma.[3][4]
In contrast, specific efficacy data for the combination therapy of NUC-7738 with pembrolizumab in patients with PD-1 inhibitor-refractory or -resistant metastatic melanoma has been presented.
Table 1: Clinical Efficacy of NUC-7738 in the NuTide:701 Study
| Metric | NUC-7738 Monotherapy (Advanced Solid Tumors) | NUC-7738 + Pembrolizumab (PD-1 Inhibitor-Refractory/-Resistant Melanoma) |
| Objective Response Rate (ORR) | Data not publicly available | Partial Response (PR) observed in 2 of 12 patients |
| Disease Control Rate (DCR) | Encouraging signals of anti-tumor activity reported | 75% (9 of 12 patients) |
| Progression-Free Survival (PFS) | Reports of prolonged stable disease | 7 of 12 patients with PFS > 5 months |
| Patient Population | Advanced solid tumors | Heavily pretreated, PD-1 inhibitor-refractory/-resistant metastatic melanoma |
Data for the combination therapy is from a cohort of 12 patients in the Phase 2 part of the NuTide:701 study.
Preclinical Evidence: Synergistic Effects with PD-1 Inhibitors
Preclinical studies using patient-derived organoids (PDOs) from renal cell carcinoma (RCC) have provided a strong rationale for the combination of NUC-7738 with PD-1 inhibitors. These experiments demonstrated a synergistic effect, with the combination leading to increased tumor cell killing compared to either agent alone.[1]
Experimental Protocol: Patient-Derived Organoid (PDO) Co-culture with Autologous Tumor-Infiltrating Lymphocytes (TILs)
Objective: To investigate the synergistic anti-tumor activity of NUC-7738 in combination with a PD-1 inhibitor in a patient-relevant ex vivo model.
Methodology:
-
PDO and TIL Isolation: Fresh tumor tissue from ten renal cell carcinoma patients was obtained. A portion of the tissue was enzymatically and mechanically dissociated to establish three-dimensional PDO cultures that recapitulate the original tumor architecture. From the remaining tumor tissue, autologous TILs were isolated.
-
Co-culture: Established PDOs were co-cultured with the patient's own TILs.
-
Treatment: The co-cultures were treated with NUC-7738, a PD-1 inhibitor, or the combination of both agents. A control group received no treatment.
-
Endpoint Analysis: Tumor cell killing was assessed as the primary endpoint. This was likely measured using methods such as live/dead cell imaging or quantification of apoptosis markers.
Mechanism of Action and Signaling Pathway
NUC-7738, as a ProTide, is designed for efficient entry into cancer cells, bypassing the need for nucleoside transporters. Once inside the cell, the protective phosphoramidate moiety is cleaved, releasing the active metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP), which is then phosphorylated to its active triphosphate form, 3'-dATP.
3'-dATP acts as a chain terminator during RNA synthesis, leading to the disruption of RNA polyadenylation. This has several downstream consequences that contribute to its anti-cancer effects, including:
-
Altered Protein Synthesis: Disruption of polyadenylation can lead to mRNA instability and reduced translation of key proteins required for cancer cell survival and proliferation.
-
Disruption of Cancer Cell Metabolism: NUC-7738 has been shown to impact metabolic pathways within cancer cells.
-
Reduction in Immune Evasion: By altering the expression of genes involved in immune recognition, NUC-7738 may reduce the ability of cancer cells to evade the immune system. This provides a strong rationale for its combination with immune checkpoint inhibitors like pembrolizumab.
Below is a diagram illustrating the proposed mechanism of action of NUC-7738.
Experimental Workflow: PDO Co-culture
The following diagram outlines the workflow for the preclinical evaluation of NUC-7738 using patient-derived organoids.
References
- 1. NuCana Presents Encouraging Data on NUC-7738 in Combination with PD-1 Inhibitors using Primary Patient-Derived Organoids and Autologous Tumor-Infiltrating Lymphocytes at the ESMO Congress 2025 | NuCana plc [ir.nucana.com]
- 2. NuCana Presents Encouraging Data on NUC-7738 in Combination [globenewswire.com]
- 3. ascopubs.org [ascopubs.org]
- 4. A Safety, Pharmacokinetic and Clinical Activity Study of NUC-7738 in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]
Safety Operating Guide
Proper Disposal Procedures for E738 (H3B-6527)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The following guide provides comprehensive procedures for the proper disposal of E738, a research compound identified as H3B-6527, a selective FGFR4 inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound (H3B-6527) is not publicly available, these procedures are based on general best practices for the disposal of potent, research-grade pharmaceutical compounds and hazardous laboratory waste. Adherence to institutional and local regulations is paramount.
I. Understanding the Compound: this compound (H3B-6527)
This compound, also known as H3B-6527, is an orally active and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. As a potent kinase inhibitor used in cancer research, it should be handled with care, and all waste generated during its use must be considered potentially hazardous.
II. General Disposal Principles
Proper disposal of pharmaceutical research waste is crucial to protect human health and the environment[3]. The primary principle is to prevent the release of active pharmaceutical ingredients into the environment. Therefore, direct disposal of this compound (H3B-6527) down the drain or in regular trash is strictly prohibited. All waste materials should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4][5].
III. Step-by-Step Disposal Procedures
1. Unused or Expired this compound (H3B-6527) Compound (Pure Substance):
- Segregation: Keep the pure compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and well-sealed container.
- Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name (H3B-6527), concentration, and any known hazards.
- Storage: Store in a designated, secure hazardous waste accumulation area, away from incompatible materials.
- Disposal: Arrange for pickup and disposal through your institution's EHS program.
2. Contaminated Labware and Personal Protective Equipment (PPE):
- Solid Waste: Items such as gloves, bench paper, pipette tips, and empty vials that have come into direct contact with this compound (H3B-6527) should be collected in a designated, sealed plastic bag or container.
- Labeling: The container must be clearly labeled as "Hazardous Waste: this compound (H3B-6527) Contaminated Debris."
- Disposal: Dispose of as hazardous solid waste through your institution's EHS program.
3. Liquid Waste (Aqueous Solutions and Organic Solvents):
- Collection: Collect all liquid waste containing this compound (H3B-6527) in a dedicated, leak-proof, and shatter-resistant container.
- Segregation: Do not mix with other waste streams unless explicitly permitted by your EHS office. Halogenated and non-halogenated solvent wastes should generally be kept separate.
- Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name (H3B-6527), the solvent system (e.g., "Aqueous solution with <1% H3B-6527"), and an estimate of the concentration.
- Storage: Keep containers sealed when not in use and store them in a secondary containment bin in a well-ventilated area.
- Disposal: Arrange for pickup and disposal through your institution's EHS program.
4. Sharps Waste:
- Needles, syringes, or other sharps contaminated with this compound (H3B-6527) must be disposed of in a designated, puncture-proof sharps container.
- The container should be labeled as "Hazardous Sharps Waste" with the name of the contaminant (H3B-6527).
- Disposal should follow your institution's protocol for chemically contaminated sharps.
IV. Data Presentation: Waste Stream Management
| Waste Type | Description | Recommended Container | Disposal Route |
| Pure Compound | Unused, expired, or off-spec this compound (H3B-6527) powder. | Original or compatible sealed container. | Institutional EHS / Hazardous Waste Contractor |
| Contaminated Solids | Gloves, PPE, bench paper, vials, pipette tips. | Labeled, sealed plastic bag or drum. | Institutional EHS / Hazardous Waste Contractor |
| Aqueous Liquid Waste | Solutions containing this compound (H3B-6527) in water or buffer. | Labeled, sealed, compatible liquid waste container. | Institutional EHS / Hazardous Waste Contractor |
| Solvent Liquid Waste | Solutions of this compound (H3B-6527) in organic solvents. | Labeled, sealed, compatible solvent waste container. | Institutional EHS / Hazardous Waste Contractor |
| Contaminated Sharps | Needles, syringes, scalpels used with this compound (H3B-6527). | Puncture-proof sharps container. | Institutional EHS / Hazardous Waste Contractor |
V. Experimental Protocols and Signaling Pathway
FGFR4 Signaling Pathway
This compound (H3B-6527) is a selective inhibitor of the FGFR4 signaling pathway. The simplified pathway is depicted below. Activation of FGFR4 by its ligand, FGF19, leads to downstream signaling that promotes cell proliferation and survival in certain cancers, such as hepatocellular carcinoma[6][7]. H3B-6527 covalently binds to FGFR4, blocking this signaling cascade.
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of this compound (H3B-6527).
General Disposal Workflow
The following diagram illustrates the general workflow for the disposal of waste generated from research involving this compound (H3B-6527).
Caption: General workflow for the safe disposal of this compound (H3B-6527) laboratory waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and your local and national regulations. If a Safety Data Sheet (SDS) becomes available for this compound (H3B-6527), its recommendations should be followed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. ascopubs.org [ascopubs.org]
- 7. H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of E738: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals engaged in work with the investigational compound E738, a thorough understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, with a focus on personal protective equipment (PPE) and proper disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator when ventilation is inadequate or for spill cleanup. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe operational procedures.
Caption: A logical workflow for the safe handling of chemical compounds.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste: Unused this compound, contaminated gloves, bench paper, and other solid materials.
-
Liquid Waste: Solutions containing this compound.
-
Sharps: Contaminated needles, syringes, and other sharp objects.
Disposal Procedures:
-
Segregation: All waste streams must be segregated at the point of generation.
-
Labeling: Waste containers must be clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.
-
Containment:
-
Solid waste should be collected in a designated, sealed container.
-
Liquid waste should be collected in a compatible, leak-proof container.
-
Sharps must be placed in a puncture-resistant sharps container.
-
-
Storage: Waste should be stored in a designated, secure area away from general laboratory traffic.
-
Disposal: All this compound waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
